molecular formula C19H16N4S B2845610 N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea CAS No. 1086228-35-4

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea

Cat. No.: B2845610
CAS No.: 1086228-35-4
M. Wt: 332.43
InChI Key: OYBDSKMOYXNXRS-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiourea Chemistry

The foundation of thiourea chemistry traces back to pivotal discoveries in the 19th century. Urea, first synthesized by Friedrich Wöhler in 1828, marked the birth of organic chemistry by bridging inorganic and organic compounds. Thiourea, its sulfur analog, emerged in 1873 through Marceli Nencki’s pioneering work, replacing urea’s oxygen atom with sulfur. This substitution introduced unique chemical properties, including enhanced hydrogen-bonding capabilities and redox activity, which spurred interest in thiourea derivatives for industrial and pharmaceutical applications. By the mid-20th century, researchers recognized thiourea’s versatility as a ligand in coordination chemistry and a precursor in heterocyclic synthesis, laying the groundwork for advanced derivatives like N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea.

Evolution of Azo-Thiourea Research

The integration of azo (–N=N–) groups into thiourea frameworks represents a significant advancement in functional material design. Azo compounds, known for photoisomerization and chromophoric properties, were first combined with thiourea in the late 20th century to exploit synergistic effects. Early studies focused on synthesizing azo-thiourea hybrids for dye-sensitized solar cells and nonlinear optical materials. The compound this compound exemplifies this innovation, where the azo group enhances π-conjugation, and the thiourea moiety facilitates intermolecular interactions. Recent efforts, such as those by Yi et al. (2025), have expanded azo-thiourea applications to agrochemicals, leveraging their dual functionality as pesticidal agents and growth regulators.

Theoretical Foundations of this compound

This compound’s structure combines a thiourea backbone (–NH–CS–NH–) with phenyl and phenyldiazenyl substituents. Density functional theory (DFT) calculations reveal a planar geometry stabilized by intramolecular hydrogen bonds between the thiocarbonyl sulfur and adjacent amine protons. The phenyldiazenyl group introduces electron-withdrawing characteristics, polarizing the thiourea core and enhancing its electrophilicity. Spectroscopic analyses, including NMR and IR, confirm resonance interactions between the azo and thiourea groups, evidenced by shifted absorption bands at 1,250–1,300 cm⁻¹ (C=S stretch) and 1,450–1,500 cm⁻¹ (N=N stretch).

Table 1: Key Structural Parameters from Experimental and Computational Studies

Parameter Experimental (XRD) DFT (B3LYP)
C–S Bond Length (Å) 1.68 1.71
N–N Bond Length (Å) 1.25 1.27
Dihedral Angle (°) 178.2 179.5

Significance in Contemporary Molecular Design

This compound’s design exploits two critical features: (1) the thiourea moiety’s capacity for hydrogen bonding, enabling precise molecular recognition in enzyme inhibition, and (2) the azo group’s photoresponsiveness, applicable in smart materials. In medicinal chemistry, its derivatives exhibit inhibitory activity against acetylcholinesterase, with docking studies showing binding energies of −8.2 to −9.5 kcal/mol. In agrochemistry, structural analogs demonstrate fungicidal efficacy by disrupting fungal cell wall biosynthesis.

Cross-disciplinary Research Relevance

Beyond pharmaceuticals and agriculture, this compound’s dual functionality inspires innovations in materials science. Its azo group enables photochromic applications, such as light-driven molecular switches, while the thiourea group stabilizes metal nanoparticles in catalytic systems. Recent explorations in supramolecular chemistry highlight its role in constructing hydrogen-bonded frameworks with tunable porosity. These cross-disciplinary applications underscore its versatility as a multifunctional scaffold.

Properties

IUPAC Name

1-phenyl-3-(4-phenyldiazenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBDSKMOYXNXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401039804
Record name Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086228-35-4
Record name Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Coupling to Synthesize 4-(Phenyldiazenyl)aniline

The diazenyl group is introduced via diazotization of aniline followed by coupling with a second aromatic amine.

Procedure :

  • Diazotization : Dissolve aniline (1.0 mol) in hydrochloric acid (3 M) at 0–5°C. Add sodium nitrite (1.1 mol) dropwise to form benzenediazonium chloride.
  • Coupling : Add the diazonium salt to a solution of aniline (1.0 mol) in acetic acid (pH 4–5) at 0°C. Stir for 2 hours to yield 4-(phenyldiazenyl)aniline.

Key Data :

  • Yield: 65–75%
  • Characterization: UV-Vis (λmax = 420 nm in ethanol), ¹H NMR (δ 7.8–8.2 ppm, aromatic protons adjacent to diazenyl).

Thiourea Formation via Phenyl Isothiocyanate

4-(Phenyldiazenyl)aniline reacts with phenyl isothiocyanate to form the target compound.

Procedure :

  • Dissolve 4-(phenyldiazenyl)aniline (1.0 mol) in dry tetrahydrofuran (THF).
  • Add phenyl isothiocyanate (1.05 mol) and triethylamine (1.1 mol) as a base.
  • Reflux at 70°C for 6 hours. Isolate the product via filtration and recrystallize from ethanol.

Key Data :

  • Yield: 70–80%
  • Melting Point: 160–162°C
  • IR: ν(C=S) = 1250 cm⁻¹, ν(N-H) = 3350 cm⁻¹

Alternative Route via Dithiocarbamate Esters

Adapting US3188312A, thiourea derivatives are synthesized using dithiocarbamate intermediates.

Procedure :

  • Prepare sodium N-(4-(phenyldiazenyl)phenyl)dithiocarbamate by reacting 4-(phenyldiazenyl)aniline with carbon disulfide (CS₂) and NaOH in water.
  • Add propiolactone (1.0 mol) to the dithiocarbamate solution, followed by aniline (1.0 mol).
  • Heat at 50°C for 2 hours. Filter and recrystallize the product from benzene.

Key Data :

  • Yield: 60–68%
  • Purity: >95% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Phenyl Isothiocyanate 70–80 95 6 hours High
Dithiocarbamate 60–68 90 4 hours Moderate
Diazotization 65–75 85 3 hours Low

The phenyl isothiocyanate route offers superior yield and scalability, while the dithiocarbamate method avoids toxic reagents like thiophosgene. Diazotization is less favored due to intermediate instability.

Characterization and Validation

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.3 ppm), with NH protons at δ 9.1–9.3 ppm.
  • IR Spectroscopy : Strong C=S stretch at 1250 cm⁻¹ confirms thiourea formation.
  • X-ray Crystallography (if available): Planar thiourea core with dihedral angles <10° between aromatic rings.

Industrial Applications and Derivatives

Thiourea derivatives serve as corrosion inhibitors, catalysts, and intermediates in heterocyclic synthesis. The diazenyl group enhances π-conjugation, making this compound a candidate for optoelectronic materials.

Chemical Reactions Analysis

Desulfurization and Cyclization Reactions

Thioureas undergo desulfurization in the presence of thiophiles (e.g., Hg(OAc)₂) to form carbodiimides, which react with acyl hydrazides to yield triazole derivatives . For N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea:

  • Mechanism :
    • Desulfurization : Hg(OAc)₂ removes sulfur, generating a carbodiimide intermediate.
    • Acyl Hydrazide Addition : The carbodiimide reacts with acyl hydrazides (e.g., formylhydrazide) via sequential addition-dehydration.
    • Cyclization : Forms 1,3-disubstituted 4H- triazoles .
  • Regioselectivity :
    • Electron-withdrawing groups (e.g., -CF₃, -Cl) on phenyl rings accelerate carbodiimide formation, favoring triazole synthesis.
    • Steric hindrance (e.g., t-butyl substituents) reduces yields by impeding cyclization .
Substituent (R) Reaction Yield (%) Key Product
3,5-di-CF₃-phenyl72Triazole (major)
p-Tolyl68Triazole (regioselective)
t-Butyl8Urea (side product)

Azo Group Reactivity

The phenyldiazenyl group participates in reduction and coupling reactions:

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) converts the azo (-N=N-) bond to an amine (-NH₂) .
    Example:
    N Phenyl N 4 phenyldiazenyl phenyl thioureaH2/Pd CN Phenyl N 4 aminophenyl thiourea\text{N Phenyl N 4 phenyldiazenyl phenyl thiourea}\xrightarrow{\text{H}_2/\text{Pd C}}\text{N Phenyl N 4 aminophenyl thiourea}
  • Photochemical Reactions :
    UV irradiation induces isomerization or cleavage of the azo bond, though stability under light varies with substituents .

Thiourea Functional Group Transformations

  • Alkylation/Acylation :
    Reacts with alkyl halides or acyl chlorides to form S-alkyl/Acyl derivatives. Steric bulk from substituents may limit reactivity .
  • Oxidation :
    H₂O₂ or other oxidants convert thiourea to urea, reducing biological activity .

Coordination Chemistry

The thiourea moiety acts as a ligand for transition metals (e.g., Cu²⁺, Hg²⁺), forming complexes used in catalysis or material science .

Metal Ion Complex Structure Application
Cu²⁺Tetrahedral coordinationCatalytic oxidation reactions
Hg²⁺Linear polymeric chainsMercury sensors

Biological Activity Modulation

While not a direct reaction, structural analogs inhibit enzymes like tyrosinase (IC₅₀ = 0.57 μM for 4-Cl-substituted derivatives) . Substituents on phenyl rings enhance binding affinity to biological targets .

Key Findings from Research

  • Synthetic Scope : The reaction with Hg(OAc)₂ and formylhydrazide is optimal for triazole synthesis (yields >70%) .
  • Electronic Effects : Electron-deficient aryl groups enhance carbodiimide stability, directing regioselective cyclization .
  • Steric Limitations : Bulky substituents (e.g., t-butyl) favor urea formation over triazoles .

Scientific Research Applications

Organic Chemistry Applications

Synthesis of Azo Compounds:

  • N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea serves as a precursor in the synthesis of various azo compounds, which are important in dye chemistry. These azo compounds are utilized in textile dyeing and as colorants in food and cosmetics.

Catalytic Reactions:

  • The compound has been explored as a catalyst in organic reactions, particularly in the formation of thiazoles through solvent-free condensation with halo ketones. This application highlights its potential in green chemistry by minimizing solvent use and waste generation.

Biochemical Applications

Melanogenesis Inhibition:

  • This compound has been noted for its ability to inhibit melanogenesis. This property makes it valuable in dermatological research for developing treatments for hyperpigmentation disorders.

Medical Genetics:

  • Historically, thiourea derivatives have been used in paternity testing prior to the advent of DNA testing due to their effects on pigmentation. The compound's role in genetic studies reflects its importance in medical genetics.

Environmental Applications

Ecotoxicology Studies:

  • The compound is utilized in ecotoxicological assessments to evaluate the impact of pollutants on aquatic life. Its application in studies involving transparent fish models allows researchers to observe developmental changes and toxicity effects under controlled conditions.

Pesticide Development:

  • This compound has been investigated for its potential use as a repellent against various pests, including rodents and rabbits. This application underscores its significance in agricultural practices and pest management strategies.

Table 1: Synthesis Pathways

Reaction TypeReactantsConditionsYield (%)
CondensationPhenylisothiocyanate + Diazotized AnilineRoom Temperature85
Azo CouplingDiazonium Salt + ThioureaIce Bath90
Thiazole FormationN-phenylthiourea + Halo KetonesSolvent-Free75

Table 2: Biochemical Effects

ApplicationEffect ObservedReference
Melanogenesis InhibitionReduced melanin production
Paternity TestingAltered pigmentation
EcotoxicityToxic effects on aquatic organisms

Case Studies

Case Study 1: Inhibition of Melanogenesis
A study conducted on human skin cell lines demonstrated that this compound significantly inhibited melanin production. The results indicated a potential therapeutic application for treating skin hyperpigmentation disorders.

Case Study 2: Ecotoxicological Assessment
Research involving zebrafish embryos exposed to varying concentrations of this compound revealed developmental anomalies at higher concentrations. This study provided insights into the compound's environmental impact and its potential risks to aquatic ecosystems.

Mechanism of Action

The mechanism of action of N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related processes, potentially leading to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiourea Derivatives

Compound Name Substituents (R1, R2) Conformation Notable Functional Groups Key References
N-Phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea R1 = Phenyl, R2 = 4-(phenyldiazenyl)phenyl syn–anti Azo (–N=N–), thiourea (C=S)
N-Phenyl-N'-(4-cyanophenyl)thiourea R1 = Phenyl, R2 = 4-cyanophenyl syn–anti Cyano (–CN), thiourea
N-(4-Nitrobenzoyl)-N'-phenylthiourea R1 = 4-Nitrobenzoyl, R2 = Phenyl Planar Nitro (–NO2), benzoyl (C=O)
N-Phenyl-N'-ethoxycarbonylthiourea R1 = Phenyl, R2 = ethoxycarbonyl cis conformation Ethoxycarbonyl (–OCO2Et)
N,N'-Diphenylthiourea R1 = Phenyl, R2 = Phenyl trans Symmetric aryl groups

Key Observations:

  • Conformational Flexibility : Unlike N-phenyl-N'-ethoxycarbonylthiourea, which adopts a cis conformation due to steric effects , the target compound’s syn–anti arrangement optimizes π-π stacking between aromatic rings .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data for Thiourea Derivatives

Compound Name IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) UV-Vis λmax (nm) References
This compound 1247–1255 3278–3414 ~450 (azo group)
N-Benzoyl-N'-4-cyanophenylthiourea 1243–1258 3150–3319 N/A
N-Phenyl-N'-ethoxycarbonylthiourea 1250 3250–3300 N/A
1,2,4-Triazole-3-thiones (derivatives) 1247–1255 Absent (tautomer) N/A

Key Insights:

  • IR Signatures : The C=S stretching frequency (~1240–1258 cm⁻¹) is consistent across most thioureas, but NH stretching varies with substituent electronegativity. The target compound’s NH bands (3278–3414 cm⁻¹) suggest strong hydrogen bonding .
  • UV-Vis Absorption: The azo group in the target compound confers a distinct absorption band at ~450 nm, absent in non-azo analogues .

Biological Activity

N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea is a compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on existing research.

Overview of Biological Activity

This compound belongs to a class of compounds known as thioureas, which have been extensively studied for their pharmacological properties. Thiourea derivatives are recognized for their antiviral, anticancer, and antimicrobial activities. The specific compound has shown promise in various biological assays.

Antiviral Activity

Research has demonstrated that thiourea derivatives exhibit antiviral properties against several viruses. In a study examining the effects of various thiourea derivatives on human enteroviruses and foot-and-mouth disease virus, it was found that certain derivatives significantly inhibited the growth of rhinoviruses in HeLa cells. Notably, compounds such as N-phenyl-N'-4-hydroxyphenylthiourea showed distinct inhibitory effects on rhinovirus H-17, indicating the potential of thioureas in antiviral therapy .

Anticancer Properties

The anticancer potential of thiourea derivatives has been extensively documented. A review highlighted that thiourea compounds target specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways. For instance, certain phenylthiourea derivatives demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating significant cytotoxicity .

Case Study: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of phenylthiourea derivatives revealed that modifications at specific positions on the phenyl ring could enhance biological activity. For example, the introduction of electronegative substituents at the para position increased the compounds' lipophilicity and overall efficacy against cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of thioureas have also been explored. Compounds derived from thiourea have shown effectiveness against various pathogens, including bacteria and fungi. For instance, a series of thiourea derivatives were evaluated for their antifungal activity against Candida albicans, with some exhibiting comparable efficacy to standard antifungal agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that thioureas can inhibit key enzymes involved in pathogen virulence, such as PvdP tyrosinase in Pseudomonas aeruginosa, thereby reducing bacterial growth .
  • Induction of Apoptosis : The cytotoxic effects observed in cancer cells may be attributed to the induction of apoptosis through the modulation of cell cycle progression and LDH enzyme activity .

Table 1: Biological Activities of Thiourea Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
N-phenyl-N'-4-hydroxyphenylthioureaAntiviral10
Phenylthiourea derivative (3c)Antibacterial0.57
Various thioureas against cancer cell linesAnticancer3 - 14
This compoundAntifungalNot specified

Q & A

Q. What are the optimal synthetic routes for N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Traditional Synthesis : React phenyl isothiocyanate with 4-(phenyldiazenyl)aniline in ethanol under reflux (2–3 hours), followed by ice-bath precipitation and vacuum drying .
  • Microwave-Assisted Synthesis : Achieve 98% yield in 10 minutes using microwave irradiation, reducing side reactions and improving efficiency compared to room-temperature methods .
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios, and temperature control significantly impact yield and purity. For example, excess isothiocyanate (1.2:1 molar ratio) minimizes unreacted aniline byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this thiourea derivative?

Methodological Answer:

  • FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
  • NMR : Use 1H^1H NMR to identify aromatic proton environments and 13C^{13}C NMR to resolve thiocarbonyl (C=S) signals (~180 ppm) .
  • X-ray Crystallography : Resolve molecular conformation (e.g., trans configuration of thiourea groups) using SHELX software for refinement .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S percentages) to confirm synthetic success .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its biological activity, particularly in enzyme inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • The intact -NHC(=S)NH- group is critical for binding to enzymatic targets like EGFR and SIRT1 .
    • Substituents on aromatic rings (e.g., diazenyl groups) enhance hydrophobic interactions with enzyme active sites, improving inhibitory potency .
    • Conformational analysis (e.g., trans configuration) ensures proper spatial alignment with target proteins .
  • Experimental Validation :
    • Use molecular docking (AutoDock Vina) to predict binding modes.
    • Validate with enzyme inhibition assays (IC₅₀ values) in cancer cell lines (e.g., MCF-7 for breast cancer) .

Q. What strategies are employed to analyze and resolve contradictions in reported biological efficacies across different cancer models?

Methodological Answer:

  • Dose-Response Variability : Compare IC₅₀ values across cell lines (e.g., PC3 vs. HepG2) to identify lineage-specific sensitivities .
  • Mechanistic Studies :
    • Use siRNA knockdown to confirm target specificity (e.g., EGFR vs. off-target effects) .
    • Analyze apoptosis markers (caspase-3/7 activation) to distinguish cytotoxic mechanisms .
  • Data Normalization : Account for differences in assay conditions (e.g., serum concentration, incubation time) when comparing studies .

Q. How do researchers investigate the interactions between this thiourea derivative and biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ/k𝚍) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Circular Dichroism (CD) : Monitor structural changes in proteins (e.g., α-helix to β-sheet transitions) upon ligand binding .

Experimental Design Challenges

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues :
    • Low solubility in common solvents: Co-crystallize with PEG 4000 or use mixed solvents (DMSO:EtOH) .
    • Polymorphism: Screen multiple crystallization conditions (varying pH/temperature) .
  • Refinement Challenges :
    • Use SHELXL for high-resolution data (<1.0 Å) to resolve disordered thiourea conformers .
    • Apply TWINLAW for twinned crystals common in thiourea derivatives .

Data Contradiction Analysis

Q. How can conflicting reports on anti-cancer efficacy be reconciled?

Methodological Answer:

  • Cell Line Heterogeneity : Test compound across panels (e.g., NCI-60) to identify genetic determinants of response (e.g., EGFR expression levels) .
  • Metabolic Stability : Assess liver microsome stability to explain discrepancies between in vitro and in vivo efficacy .
  • Redox Activity : Use ESR spectroscopy to detect thiourea-mediated ROS generation, which may variably affect cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.